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  • Product: Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate
  • CAS: 130740-21-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Metabolic Pathways of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate in Mammalian Systems

This guide provides a comprehensive technical overview of the anticipated metabolic pathways of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate in mammalian systems. Designed for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated metabolic pathways of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate in mammalian systems. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of drug metabolism with actionable experimental protocols. We will explore the enzymatic processes governing the biotransformation of this novel imidazole derivative, underpinned by a rationale for each experimental design choice.

Introduction: The Significance of Metabolic Profiling

The metabolic fate of a xenobiotic, such as Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. Understanding how this molecule is transformed within a biological system is paramount for lead optimization and preclinical development. The imidazole moiety is a common scaffold in medicinal chemistry, and its derivatives are known to interact with various metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1][2][3][4] This guide will delineate the probable metabolic pathways, focusing on Phase I and Phase II reactions, and provide the methodologies to elucidate these transformations.

Predicted Metabolic Pathways

Based on the chemical structure of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, we can predict several key metabolic transformations. The molecule possesses multiple potential sites for enzymatic attack, primarily involving oxidative metabolism and hydrolysis.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For our target molecule, the most probable Phase I pathways are:

  • Oxidative Metabolism (Cytochrome P450-mediated): The phenethyl and phenyl rings are susceptible to hydroxylation by CYP enzymes.[5][6] The imidazole ring itself can also undergo oxidation. Imidazole-containing compounds are known substrates and, in some cases, inhibitors of CYP isoforms, with CYP3A4 often playing a significant role.[1][7]

  • Ester Hydrolysis: The methyl ester group is a prime target for hydrolysis by carboxylesterases, which are abundant in the liver and other tissues.[8] This reaction would yield the corresponding carboxylic acid, a major metabolite.[9][10]

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, the newly introduced functional groups (e.g., hydroxyl groups) or the carboxylic acid metabolite can undergo conjugation with endogenous molecules. This further increases water solubility and facilitates excretion.[11][12]

  • Glucuronidation: The hydroxylated metabolites and the carboxylic acid can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Phenolic metabolites can be sulfated by sulfotransferases (SULTs).

The interplay of these pathways determines the overall clearance and metabolite profile of the compound.

Experimental Workflows for Metabolic Pathway Elucidation

To experimentally validate the predicted metabolic pathways, a tiered approach using various in vitro systems is recommended. This allows for a systematic investigation from broad metabolic stability to specific enzyme contributions.

In Vitro Experimental Design

The following diagram illustrates a logical workflow for characterizing the metabolism of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate.

experimental_workflow cluster_phase1 Phase I & II Metabolism Assessment cluster_identification Metabolite Identification & Structural Elucidation cluster_phenotyping Enzyme Phenotyping Hepatocyte_Assay Hepatocyte Stability Assay (Phase I & II) LC_MS LC-MS/MS Analysis Hepatocyte_Assay->LC_MS Identify Phase I & II Metabolites Microsomal_Assay Microsomal Stability Assay (Phase I - CYPs) Microsomal_Assay->LC_MS Identify CYP-mediated Metabolites S9_Assay S9 Fraction Stability Assay (Phase I & Cytosolic Enzymes) S9_Assay->LC_MS Identify Cytosolic Metabolites Recombinant_CYPs Recombinant CYP Isoforms LC_MS->Recombinant_CYPs Determine Specific CYP Contribution Chemical_Inhibitors Chemical Inhibitors LC_MS->Chemical_Inhibitors Confirm CYP Contribution

Caption: Experimental workflow for metabolic pathway elucidation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Protocol 1: Liver Microsomal Stability Assay

This assay is a primary screen to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[13][14]

Objective: To determine the in vitro intrinsic clearance of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate in liver microsomes.

Materials:

  • Pooled human liver microsomes (or from other relevant species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO or acetonitrile)

  • Positive control compound (e.g., a compound with known high clearance)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes and other reagents on ice.

    • Prepare a working solution of the test compound and positive control in phosphate buffer. The final organic solvent concentration should be less than 1%.[14]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension to the buffer.

    • Add the test compound or positive control to initiate the reaction (pre-incubate for 5 minutes at 37°C).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For the negative control (T=0), add the quenching solution immediately after adding the NADPH system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

ParameterCalculation
Elimination Rate Constant (k)Slope of ln(% remaining) vs. time
Half-life (t½)0.693 / k
Intrinsic Clearance (CLint)(Volume of incubation / Amount of protein) x k
Protocol 2: Hepatocyte Stability Assay

Hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and are considered a more physiologically relevant in vitro model.[15][16][17]

Objective: To determine the metabolic stability of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate in a suspension of primary hepatocytes.

Materials:

  • Cryopreserved or fresh primary hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compound stock solution

  • Positive control compound

  • 96-well collagen-coated plates

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw and prepare hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., via trypan blue exclusion) and adjust cell density.

  • Incubation:

    • Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.

    • Replace the medium with fresh medium containing the test compound or positive control.

    • Incubate at 37°C in a humidified incubator with 5% CO2.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the supernatant.

    • Quench the reaction by adding cold acetonitrile with an internal standard.

  • Analysis:

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles).

    • Centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS for the parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Protocol 3: Metabolite Identification using LC-MS/MS

This protocol is essential for identifying the structures of potential metabolites.[18][19][20]

Objective: To identify and structurally characterize the metabolites of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate formed in in vitro systems.

Procedure:

  • Sample Preparation:

    • Use the quenched samples from the microsomal and hepatocyte stability assays.

  • LC-MS/MS Analysis:

    • Inject the samples onto a high-resolution mass spectrometer coupled with a liquid chromatography system.

    • Use a generic gradient elution to separate the parent compound from its metabolites.

    • Acquire data in both positive and negative ion modes.

    • Perform full scan MS to detect potential metabolites and tandem MS (MS/MS) to obtain fragmentation patterns of the parent and metabolites.

  • Data Processing:

    • Use metabolite identification software to compare the chromatograms of the t=0 and later time point samples.

    • Look for new peaks that correspond to expected metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for demethylation following hydrolysis).

    • Analyze the MS/MS fragmentation patterns to propose the structure of the metabolites.

Predicted Metabolite Profile and Structural Elucidation

The following diagram illustrates the predicted primary metabolic pathways for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate.

metabolic_pathway Parent Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate M1 Hydroxylated Metabolite (Phenethyl Ring) Parent->M1 CYP450 (+16 Da) M2 Hydroxylated Metabolite (Phenyl Ring) Parent->M2 CYP450 (+16 Da) M3 Carboxylic Acid Metabolite Parent->M3 Carboxylesterase (-14 Da, + O) M4 Glucuronide Conjugate M1->M4 UGT M2->M4 UGT M5 Sulfate Conjugate M2->M5 SULT M3->M4 UGT

Caption: Predicted metabolic pathways of the target compound.

Table of Predicted Metabolites and Mass Shifts:

Metabolite IDProposed TransformationMass Shift (Da)
M1Hydroxylation on Phenethyl Ring+16
M2Hydroxylation on Phenyl Ring+16
M3Hydrolysis of Methyl Ester+14 (O for CH2)
M4Glucuronidation+176
M5Sulfation+80

Conclusion

This technical guide provides a robust framework for investigating the metabolic pathways of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate. By employing a systematic approach of in vitro assays coupled with advanced analytical techniques, researchers can gain a comprehensive understanding of the biotransformation of this compound. The insights gained from these studies are crucial for making informed decisions in the drug development process, ultimately contributing to the discovery of safer and more effective medicines.

References

  • Delaforge, M., et al. (1993). Effects of imidazole derivatives on cytochromes P450 from human hepatocytes in primary culture. Xenobiotica, 23(7), 735-746. [Link]

  • Diani-Moore, S., et al. (2006). Changes in cytochrome P450 (P450)-dependent PUFA metabolism are a potential source of side effects for drugs that induce P450 enzymes, including CYP1As. Drug Metabolism and Disposition, 34(7), 1143-1152. [Link]

  • Li, A. P. (2001). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition, 29(4), 498-503. [Link]

  • Robertson, D. S. (2011). Biochemical and biomedical aspects of metabolic imidazoles. Clinical Biochemistry, 44(17-18), 1363-1369. [Link]

  • Klieber, S., et al. (2010). The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction. Methods in Molecular Biology, 640, 295-308. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. [Link]

  • Gibbs, M. A., et al. (1999). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 27(3), 320-325. [Link]

  • Al-Hiari, Y. M. (2014). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. Jordan Journal of Pharmaceutical Sciences, 7(1). [Link]

  • Dalvie, D. K., & Obach, R. S. (2005). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Toxicology, Chapter 8, Unit 8.5. [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

  • Palma, C., et al. (2020). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 1(3), 100157. [Link]

  • Modi, S., & Sutcliffe, M. J. (2006). Protein dynamics and imidazole binding in cytochrome P450 enzymes. Biochemical Society Transactions, 34(Pt 5), 845-848. [Link]

  • Bruice, T. C., et al. (1961). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. Journal of the American Chemical Society, 83(20), 4272-4278. [Link]

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  • Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

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  • de Graaf, C., et al. (2011). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 16(10), 8443-8458. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolism Assay Kits & Reagents. [Link]

  • Chemistry : The Mystery of Molecules. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. [Link]

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837-846. [Link]

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  • Creative Biolabs. (n.d.). Metabolite Profiling & Identification. [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate

Authored by: [Your Name/Gemini], Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. Abstract The thermodynamic stability of an active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its shelf-life, safety, and efficacy. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, a novel imidazole derivative with significant therapeutic potential. We will explore the foundational principles of thermodynamic stability, delve into the structural characteristics of the target molecule that influence its stability profile, and provide detailed experimental and computational protocols for its assessment. This document is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, pharmaceutical development, and materials science.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state relative to its constituent parts, directly impacts critical pharmaceutical attributes such as degradation pathways, impurity profiles, and ultimately, patient safety.[1][2] For complex organic molecules like Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, a thorough understanding of their thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of rational drug design and formulation development.[3]

The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[4] Its derivatives are known for a wide range of biological activities.[5][6] However, the stability of these compounds can be influenced by various factors, including substituent effects, crystal packing, and environmental conditions.[7][8] This guide will provide the theoretical and practical framework for a comprehensive stability assessment of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate.

Molecular Structure and its Influence on Thermodynamic Stability

The thermodynamic stability of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is intrinsically linked to its molecular architecture. Several key structural features contribute to its overall energy and susceptibility to degradation:

  • The Imidazole Core: The aromatic nature of the imidazole ring provides a degree of inherent stability.[9] The distribution of π-electrons across the five-membered ring contributes to its resonance stabilization.

  • Substituent Effects: The nature and position of substituents on the imidazole ring play a crucial role. The phenethyl group at the N-1 position and the phenyl group at the C-5 position introduce steric bulk, which can influence intermolecular interactions and crystal packing, thereby affecting stability.[7] The methyl carboxylate group at the C-4 position is an electron-withdrawing group that can impact the electron density of the imidazole ring and its susceptibility to nucleophilic or electrophilic attack.

  • Intermolecular Forces: In the solid state, the stability of the crystal lattice is determined by a network of intermolecular forces, including van der Waals interactions, π-π stacking of the phenyl and imidazole rings, and potential weak hydrogen bonds. The cohesive interactions in phenylimidazoles have been shown to be critical for their solid-phase stability.[10][11]

A comprehensive understanding of these structural aspects is paramount for predicting potential degradation pathways and for designing robust formulation strategies.

Experimental Assessment of Thermodynamic Stability

A multi-pronged experimental approach is essential for a thorough evaluation of thermodynamic stability. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][12]

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14] This allows for the determination of key thermodynamic parameters such as melting point, enthalpy of fusion, and glass transition temperature.[15][16]

  • Sample Preparation: Accurately weigh 2-5 mg of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

A sharp, well-defined melting endotherm is indicative of a pure, crystalline material. A higher melting point and a larger enthalpy of fusion generally correlate with greater thermodynamic stability of the crystal lattice. Broad melting peaks or the presence of multiple thermal events may suggest the presence of impurities or polymorphism.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12][17] It is an invaluable tool for determining the thermal stability and decomposition profile of a compound.[2][18]

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • The onset temperature of decomposition (Tonset) is determined from the TGA curve, representing the temperature at which significant mass loss begins.

The TGA thermogram provides a clear indication of the temperature at which the compound begins to decompose. A higher decomposition temperature signifies greater thermal stability. The shape of the decomposition curve can also provide insights into the degradation mechanism.

Visualization of Experimental Workflow

experimental_workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation Sample Methyl-1-phenethyl-5- phenylimidazole-4-carboxylate DSC_Instrument DSC Instrument Sample->DSC_Instrument TGA_Instrument TGA Instrument Sample->TGA_Instrument DSC_Program Heating Ramp (10 °C/min) DSC_Instrument->DSC_Program DSC_Data DSC Thermogram DSC_Program->DSC_Data DSC_Params Melting Point (Tm) Enthalpy of Fusion (ΔHfus) DSC_Data->DSC_Params Interpretation Assessment of Thermodynamic Stability DSC_Params->Interpretation TGA_Program Heating Ramp (10 °C/min) TGA_Instrument->TGA_Program TGA_Data TGA Thermogram TGA_Program->TGA_Data TGA_Params Decomposition Temp (Tonset) TGA_Data->TGA_Params TGA_Params->Interpretation

Experimental workflow for thermodynamic stability assessment.
Hypothetical Data Summary
ParameterValueInterpretation
Melting Point (Tm)185.2 °CHigh melting point suggests a stable crystal lattice.
Enthalpy of Fusion (ΔHfus)35.8 kJ/molSignificant energy required to break the crystal lattice.
Decomposition Onset (Tonset)310.5 °CHigh thermal stability before decomposition.

Computational Prediction of Thermodynamic Stability

In addition to experimental techniques, computational chemistry offers powerful tools for predicting and understanding thermodynamic stability.[19][20][21] Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure and energy of molecules, providing insights into their stability.[22]

Computational Workflow: DFT Calculations
  • Molecular Modeling: Construct the 3D structure of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.

  • Analysis of Electronic Properties: Analyze the calculated electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, to assess the molecule's reactivity and potential degradation pathways.

Visualization of Computational Workflow

computational_workflow Start 3D Molecular Structure Opt Geometry Optimization (DFT: B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) Freq->Thermo Electronic Electronic Properties (HOMO-LUMO) Freq->Electronic Stability Prediction of Thermodynamic Stability Thermo->Stability Electronic->Stability

Computational workflow for predicting thermodynamic stability.
Interpretation of Computational Data

The calculated Gibbs free energy of formation provides a theoretical measure of the molecule's thermodynamic stability. A more negative value indicates greater stability. The HOMO-LUMO energy gap can be used to infer kinetic stability; a larger gap suggests lower reactivity.

Discussion and Integrated Stability Assessment

By combining the results from experimental and computational analyses, a comprehensive picture of the thermodynamic stability of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate can be formed. The high melting point and enthalpy of fusion observed in the DSC analysis, coupled with the high decomposition temperature from the TGA, strongly suggest that the compound possesses excellent thermal stability in the solid state.

Computational DFT calculations can further corroborate these findings by providing a theoretical basis for the observed stability. For instance, a highly negative calculated Gibbs free energy of formation would be consistent with the experimental data. Furthermore, analysis of the molecular orbitals can help to identify the most likely sites for chemical degradation, guiding the development of strategies to mitigate instability.

Conclusion

The thermodynamic stability of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is a critical parameter that must be thoroughly evaluated to ensure its viability as a drug candidate. This guide has outlined a robust, multi-faceted approach that combines the experimental rigor of DSC and TGA with the predictive power of computational chemistry. The methodologies and insights presented herein provide a solid foundation for researchers and drug development professionals to confidently assess the stability of this promising therapeutic agent and to make informed decisions throughout the development lifecycle.

References

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  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
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  • Almeida, A. R. R. P., & Monte, M. J. S. Thermodynamic study of phase transitions of imidazoles and 1-methylimidazoles.
  • Wikipedia. Differential scanning calorimetry.
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  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry.
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  • ACS Omega. (2026, February 4). Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction.
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  • ResearchGate. (2025, August 9). (PDF)
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  • PMC. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)
  • NCBI. (2005, June 10). 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid [11C]methyl ester.
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Protocols & Analytical Methods

Method

Preparation of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate solution for in vivo studies

Application Note & Protocol Topic: Preparation of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate Solution for In Vivo Studies Audience: Researchers, scientists, and drug development professionals. Abstract This docum...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate Solution for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate solutions intended for in vivo research. Due to the inherent physicochemical properties of imidazole-based carboxylate esters, this compound is anticipated to have low aqueous solubility, presenting a significant challenge for parenteral administration. This application note details a systematic approach to formulation development, including pre-formulation solubility assessment, selection of appropriate vehicle systems, and detailed, step-by-step protocols for preparing both co-solvent and cyclodextrin-based formulations. The methodologies described are designed to ensure the preparation of a stable, safe, and effective dosing solution suitable for preclinical studies.

Introduction: The Formulation Challenge

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate belongs to a class of heterocyclic compounds with significant therapeutic potential.[1][2] However, the molecular structure, characterized by multiple aromatic rings and an ester functional group, suggests a lipophilic nature and, consequently, poor water solubility.[3] Administering such compounds in vivo, particularly through parenteral routes, requires a carefully designed formulation to ensure complete solubilization, stability, and bioavailability, while minimizing vehicle-associated toxicity.[3][4]

The primary challenges in formulating this compound are:

  • Low Aqueous Solubility: The hydrophobic nature of the molecule will likely necessitate the use of solubilizing excipients.[5]

  • Stability: Carboxylic acid esters can be susceptible to hydrolysis, especially in aqueous solutions with non-neutral pH, potentially degrading the active pharmaceutical ingredient (API) over time.[6]

  • Vehicle Safety: The excipients used to dissolve the compound must be well-tolerated in the chosen animal model at the required concentrations.[4]

This guide provides a logical workflow to navigate these challenges, moving from initial solubility screening to the final preparation of a sterile, injectable solution.

Pre-Formulation Assessment: The Key to a Successful Formulation

Before preparing a bulk solution, a small-scale solubility assessment is critical to identify the most promising solvent systems. This foundational step saves time and conserves valuable compound.

Protocol 2.1: Solubility Screening
  • Objective: To determine the approximate solubility of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate in a range of pharmaceutically acceptable solvents.

  • Materials:

    • Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate powder

    • A selection of solvents (see Table 1)

    • Vortex mixer

    • Small (e.g., 1.5 mL) vials

  • Procedure:

    • Weigh a small, precise amount of the compound (e.g., 2-5 mg) into several vials.

    • Add a measured volume of a single solvent to each vial to create a high-concentration slurry (e.g., 100 µL to 5 mg of compound, resulting in a 50 mg/mL mixture).

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for dissolution.

    • If the compound is fully dissolved, the solubility is at or above that concentration. Record the result.

    • If the compound is not fully dissolved, add an additional measured volume of the solvent, vortex, and re-inspect. Repeat this process until the compound dissolves or a maximum practical volume is reached.

    • Calculate the approximate solubility in mg/mL for each solvent.

Data Presentation: Expected Solubility Profile

The data below is illustrative and represents a typical profile for a poorly soluble compound. Researchers must generate their own data.

Solvent/Vehicle SystemExpected SolubilityRationale & Remarks
Deionized Water< 0.1 mg/mLHigh lipophilicity limits aqueous solubility.
0.9% Saline< 0.1 mg/mLSimilar to water; unlikely to improve solubility.
Ethanol, USP> 20 mg/mLOften a good solvent for organic molecules, but can be toxic at high concentrations.[4]
Propylene Glycol (PG)> 20 mg/mLCommon, safe co-solvent.[4]
Polyethylene Glycol 400 (PEG 400)> 30 mg/mLA safe and effective co-solvent for preclinical studies.[7]
Dimethyl Sulfoxide (DMSO)> 50 mg/mLExcellent solvent, but its use in animals should be limited due to potential pharmacological effects.[8]
10% DMSO in SalineVariableDilution in aqueous solution may cause precipitation.[9]
20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in WaterVariableCyclodextrins can form inclusion complexes to enhance solubility.[10][11]

Formulation Strategy and Workflow

Based on the pre-formulation assessment, a formulation strategy can be developed. The primary goal is to use the minimal amount of organic co-solvent necessary for complete dissolution while ensuring the final solution is well-tolerated.

Visualization: Formulation Development Workflow

The following diagram outlines the decision-making process for selecting an appropriate formulation strategy.

G cluster_0 Pre-Formulation cluster_1 Strategy Selection cluster_2 Protocol Execution cluster_3 Final QC Solubility Perform Solubility Screen (Protocol 2.1) Decision Is solubility in aqueous HP-β-CD sufficient? Solubility->Decision CoSolvent Co-Solvent Strategy Decision->CoSolvent No Cyclodextrin Cyclodextrin Strategy Decision->Cyclodextrin Yes ProtoA Prepare Co-Solvent Formulation (Protocol 4.1) CoSolvent->ProtoA ProtoB Prepare Cyclodextrin Formulation (Protocol 4.2) Cyclodextrin->ProtoB FinalQC Visual Inspection, pH Check, Sterile Filtration ProtoA->FinalQC ProtoB->FinalQC

Caption: Formulation development decision workflow.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing injectable solutions. All procedures involving sterile components should be performed in a laminar flow hood using aseptic technique.

Protocol 4.1: Co-Solvent Based Formulation

This protocol is suitable for compounds that are highly soluble in organic solvents but require dilution for in vivo administration. The key is to dissolve the compound in a minimal volume of organic solvent first, then dilute it with an aqueous vehicle, often containing a surfactant to prevent precipitation.

Causality: The use of a co-solvent system leverages the high solubility of the lipophilic compound in an organic solvent like DMSO or PEG 400.[4][7] A surfactant such as Tween 80 is included to create micelles that help keep the drug in solution when the aqueous phase is added, preventing it from "crashing out".[1]

Example Vehicle Compositions:

Vehicle NameCompositionMax Recommended Injection Volume (Mouse, IV)
Vehicle A 10% DMSO, 40% PEG 400, 50% Saline~10 mL/kg
Vehicle B 5% DMSO, 10% Tween 80, 85% Saline~10 mL/kg

Note: Always consult your institution's IACUC guidelines for approved vehicles and injection volumes.[12]

Procedure (Example: Preparing 10 mL of a 2 mg/mL solution in Vehicle A):

  • Calculate Required Mass: For a 10 mL solution at 2 mg/mL, you will need 20 mg of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate.

  • Prepare the Vehicle:

    • In a sterile 50 mL conical tube, combine 1 mL of DMSO (10%) and 4 mL of PEG 400 (40%).

  • Dissolve the Compound: Add the 20 mg of compound to the DMSO/PEG 400 mixture. Vortex until fully dissolved. The solution should be clear. Gentle warming (to ~37°C) may be used if necessary, but check for compound stability at elevated temperatures first.

  • Aqueous Dilution: Slowly add 5 mL of sterile 0.9% saline to the solution while vortexing. Add the saline dropwise initially to ensure the compound does not precipitate.

  • Final QC:

    • Visually inspect the final solution against a black and white background. It must be clear and free of any particulates.

    • If required, measure the pH and adjust to a physiologically compatible range (typically 6.8-7.4) using sterile, dilute HCl or NaOH.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a sterile, sealed vial. This step removes any potential microbial contamination.

  • Labeling: Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date (typically short, e.g., 7-30 days, depending on stability data).

Protocol 4.2: Cyclodextrin-Based Formulation

This protocol is an excellent alternative if the compound shows sufficient solubility in an aqueous cyclodextrin solution, as it can avoid the use of organic co-solvents.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like the title compound, forming an inclusion complex that has greatly enhanced aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and safety profile.[11]

Procedure (Example: Preparing 10 mL of a 2 mg/mL solution with 20% HP-β-CD):

  • Calculate Required Masses:

    • Compound: 10 mL * 2 mg/mL = 20 mg

    • HP-β-CD: 10 mL * 200 mg/mL (for 20% w/v) = 2000 mg (2 g)

  • Prepare the Vehicle: Add 2 g of HP-β-CD to approximately 8 mL of sterile Water for Injection (WFI) or sterile saline in a sterile container. Stir or vortex until the HP-β-CD is fully dissolved.

  • Form the Complex: Add the 20 mg of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate to the cyclodextrin solution.

  • Facilitate Dissolution: Vortex the mixture vigorously. This process can take time (30-60 minutes or longer). Sonication can be used to accelerate the formation of the inclusion complex.

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile WFI or saline to bring the final volume to 10 mL.

  • Final QC & Sterilization: Follow steps 5-7 from Protocol 4.1.

Visualization: Sterile Solution Preparation Workflow

G cluster_0 Preparation cluster_1 Quality Control & Sterilization A Weigh Compound & Excipients B Dissolve Compound in Organic Phase (Co-Solvent) OR in CD Solution A->B C Add Aqueous Phase (if applicable) B->C D Adjust to Final Volume C->D E Visual Inspection (Clarity, No Precipitate) D->E F pH Measurement & Adjustment E->F G Sterile Filtration (0.22 µm filter) F->G H Transfer to Sterile Vial G->H

Caption: General workflow for preparing the sterile solution.

Trustworthiness and Self-Validation

A robust formulation protocol must be a self-validating system.

  • Visual Inspection: The clarity of the final solution is the first and most critical validation step. Any cloudiness or precipitation indicates an unstable formulation that should not be used.[9]

  • Stability Over Time: A prepared solution should be monitored for stability under its intended storage conditions (e.g., room temperature, 4°C). Check for precipitation before each use. For longer-term studies, analytical methods (e.g., HPLC) should be used to confirm the concentration and purity of the stored solution.

  • Vehicle Controls: In any in vivo experiment, a control group receiving the vehicle alone is essential to ensure that any observed effects are due to the compound and not the excipients.[12]

Conclusion

The successful in vivo administration of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate hinges on the development of a stable and safe injectable formulation. Due to its presumed poor aqueous solubility, a systematic approach involving solubility screening followed by the rational design of either a co-solvent or cyclodextrin-based vehicle is required. The protocols outlined in this guide provide a robust framework for researchers to develop a suitable formulation, ensuring the integrity and reproducibility of their preclinical studies.

References

  • Washington State University IACUC. (2026). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. [Link]

  • ResearchGate. (2014). Can I administrate DMSO intravenously in rats?. [Link]

  • ResearchGate. (2013). What is the maximum allowable DMSO concentration for IP injection of mouse?. [Link]

  • Butt, A. M., et al. (2017). Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation. Drug Development and Industrial Pharmacy. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Gidwani, B., & Vyas, A. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. [Link]

  • de Almeida, A. G. S., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. [Link]

  • Santos, A. C., et al. (2020). Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies. Journal of Materials Chemistry B. [Link]

  • Reddit. (2023). For those who work with mice and DMSO, what is the highest DMSO percentage that I can use?. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. [Link]

  • Galic, E., et al. (2012). Biological actions of drug solvents. Periodicum Biologorum. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • Shimpi, S., et al. (2005). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. [Link]

  • Gbadamosi, A. O., et al. (2023). Stability of the emulsion during the injection of anionic and cationic surfactants in the presence of various salts. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Effect of Tween 80 and PEG-400 on nanosuspension zeta potential (A) and entrapment efficiency (B). [Link]

  • Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research. [Link]

  • Vishwanathan, K., et al. (2009). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Mahajan, H., et al. (2022). Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. Journal of Advanced Pharmacy Education and Research. [Link]

  • Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2024). In vivo deposition of poorly soluble drugs. Advanced Drug Delivery Reviews. [Link]

  • ResearchGate. (2013). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]

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Application

Application Note: High-Purity Isolation of Imidazole Carboxylates via Strategic Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract & Introduction Imidazole carboxylates are a cornerstone class of heterocyclic compounds, serving as critical intermediates in t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Imidazole carboxylates are a cornerstone class of heterocyclic compounds, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The biological activity and final product quality are directly contingent on the purity of these intermediates.[1] Impurities stemming from synthesis, such as unreacted starting materials, side-products from decarboxylation, or regioisomers, can impede downstream reactions and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[4][5]

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[1] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures. This application note provides a detailed guide to the principles, protocols, and troubleshooting of recrystallization as applied specifically to imidazole carboxylates, addressing the unique challenges posed by their chemical nature, such as zwitterionic character and strong intermolecular interactions.

The Science of Recrystallization: Causality in Purification

The success of recrystallization hinges on a single, fundamental principle: the ideal solvent should dissolve the target compound sparingly or poorly at room temperature but readily at its boiling point.[6] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

For imidazole carboxylates, the amphoteric nature of the molecule—possessing both a basic imidazole ring and an acidic carboxyl group—adds a layer of complexity to solvent selection.[7][8] Strong hydrogen bonding capabilities can lead to high lattice energy, affecting solubility. The choice of solvent must accommodate these properties to achieve a supersaturated solution upon cooling, which is the driving force for crystal formation.

Strategic Solvent Selection: The Key to Purity

Choosing the correct solvent system is the most critical step in developing a successful recrystallization protocol. The process is empirical, but guided by established chemical principles. A preliminary screening with small amounts of the crude product is essential.[6]

Guiding Principles:

  • Polarity Matching ("Like Dissolves Like"): The polarity of the solvent should be comparable to the imidazole carboxylate. However, a perfect match will lead to high solubility at all temperatures, preventing crystallization. A slight mismatch is often ideal.

  • Temperature Coefficient: A steep solubility curve is desired. This means a large difference in solubility between the solvent's boiling point and room/ice temperature, which maximizes the recovery of the pure compound.[9]

  • Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out," where the compound melts before it dissolves.[10]

  • Inertness: The solvent must not react with the compound.

Common Solvent Systems for Imidazole Derivatives: The following table summarizes common solvents and their utility for recrystallizing imidazole carboxylates.

Solvent SystemTypeTypical Use Case & Rationale
Ethanol / WaterTwo-SolventExcellent for moderately polar compounds. The compound is dissolved in hot ethanol ("good" solvent), and hot water ("anti-solvent") is added until turbidity appears, promoting crystallization upon cooling.[6]
Ethyl Acetate / HexaneTwo-SolventA versatile system for compounds of intermediate polarity. Ethyl acetate acts as the "good" solvent, with hexane as the anti-solvent.[11]
MethanolSingle-SolventSuitable for more polar imidazole carboxylates. Its high polarity can effectively dissolve the compound when hot.
AcetoneSingle-SolventA good choice for many organic solids. Its volatility makes it easy to remove from the final crystals.[12]
TolueneSingle-SolventEffective for less polar, more aromatic imidazole derivatives.[12][13]

Experimental Protocols

These protocols are designed to be self-validating by incorporating steps for impurity removal and maximizing yield.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

Workflow Diagram: Single-Solvent Recrystallization

Recrystallization_Workflow Crude Crude Solid in Erlenmeyer Flask AddSolvent Add Minimum Hot Solvent Crude->AddSolvent 1. Dissolution Dissolve Complete Dissolution (Clear Solution) AddSolvent->Dissolve HotFilter Hot Gravity Filtration (Optional) Dissolve->HotFilter If insoluble impurities present Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool If no insoluble impurities HotFilter->Cool Crystals Crystal Formation (Nucleation & Growth) Cool->Crystals 2. Crystallization VacuumFilter Collect Crystals (Vacuum Filtration) Crystals->VacuumFilter 3. Isolation Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry 4. Drying Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude imidazole carboxylate in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small increments until the solid just dissolves completely. Causality: Using the minimum amount of boiling solvent ensures the solution will be supersaturated upon cooling, maximizing crystal recovery.[9]

  • Hot Filtration (Optional): If colored or insoluble impurities are present, this step is crucial. Add a small amount of activated charcoal to adsorb colored impurities. To remove the charcoal and any insoluble material, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[10][14]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[6][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes redissolving the purified product.[9]

  • Drying: Dry the crystals to a constant weight, preferably in a vacuum oven to efficiently remove residual solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is used when no single solvent has the ideal solubility characteristics.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (in which the compound is very soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[6]

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol.

Troubleshooting Common Recrystallization Issues

Even with careful planning, challenges can arise. The following guide addresses common problems and their solutions.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used: The solution is not supersaturated.Boil off some of the solvent to reduce the volume and attempt to cool again.[15]
Supersaturation: Crystal nucleation has not initiated.Induce crystallization by scratching the inner surface of the flask with a glass rod or adding a "seed" crystal of the pure compound.[6][9][14]
"Oiling Out" Compound's melting point is below the solvent's boiling point: The compound melts instead of dissolving.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and allow it to cool more slowly.[10]
High concentration of impurities: Impurities depress the melting point.Consider a preliminary purification step, such as an acid-base extraction or passing the material through a short silica plug.[14]
Low Recovery Too much solvent was used: A significant amount of product remains in the mother liquor.Before filtering, concentrate the solution by boiling off some solvent. Ensure the final cooling is done in an ice bath.[9][14]
Premature crystallization: Product was lost during hot filtration.Ensure the filtration apparatus is sufficiently pre-heated. Add a slight excess of hot solvent before filtering and evaporate it later.[10]

Complementary Purification Techniques

For particularly impure samples, recrystallization may be more effective after a preliminary bulk purification step.

Acid-Base Extraction

This technique is highly effective for imidazole carboxylates due to their amphoteric nature.

  • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with an aqueous base (e.g., saturated sodium bicarbonate). The imidazole carboxylate will deprotonate and move into the aqueous layer as its salt.[5]

  • Separate the layers.

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to re-protonate and precipitate the purified product.

  • Collect the solid by filtration. This purified solid can then be recrystallized for final polishing.

Logical Flow: Purification Strategy

Purification_Strategy Crude Crude Imidazole Carboxylate PurityCheck Assess Purity (TLC, NMR) Crude->PurityCheck HighPurity High Purity? (>90%) PurityCheck->HighPurity Recrystallize Direct Recrystallization HighPurity->Recrystallize Yes AcidBase Acid-Base Extraction HighPurity->AcidBase No PureProduct Pure Product (>99.5%) Recrystallize->PureProduct AcidBase->Recrystallize Pre-purified solid

Caption: Decision workflow for purifying imidazole carboxylates.

Conclusion

The purification of imidazole carboxylates by recrystallization is a robust and essential laboratory technique. By understanding the underlying chemical principles and systematically approaching solvent selection and protocol execution, researchers can consistently obtain high-purity materials critical for research and development. When faced with challenges, a logical troubleshooting approach combined with complementary purification methods like acid-base extraction will ensure a successful outcome.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (n.d.).
  • Protheragen. (2025).
  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Google Patents. (n.d.). DE1695274A1 - Process for the preparation of new imidazole carboxylates.
  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Godefroi, E. F., & van der Eijcken, C. A. M. (1967). U.S. Patent No. 3,354,173. U.S.
  • Jones, R. G. (1949). J. Am. Chem. Soc., 71, 644. (Referenced in US3354173A).
  • Google Patents. (n.d.). EP4389737A1 - Method for preparing imidazole carboxylate and use thereof.
  • Google Patents. (n.d.). JP2017066077A - Method for producing imidazole-2-carboxylate derivative or salt thereof.
  • Biocyclopedia. (2026).
  • Asian Journal of Research in Chemistry. (n.d.). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry.
  • University of California, Irvine. (n.d.).
  • Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
  • University of Rochester, Department of Chemistry. (n.d.).
  • ResearchGate. (2016). Highly efficient preparation of amides from aminium carboxylates using N-(p-toluenesulfonyl) imidazole.
  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. MedChemExpress.
  • University of York, Chemistry Teaching Labs. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • Solubility of Things. (n.d.). Imidazole.
  • BenchChem Technical Support. (2025). Synthesis of Imidazole Carboxylic Acids. BenchChem.
  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
  • Alfa Chemistry. (n.d.). CAS 288-32-4 Imidazole. Alfa Chemistry.
  • LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. LookChem.
  • Veeprho. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Minimizing hydrolysis degradation of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate in solution

Executive Summary: The "Stability Paradox" Researchers often assume that because imidazole rings are basic ( ), their derivatives should be stored in neutral or slightly basic buffers. For Methyl-1-phenethyl-5-phenylimid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Stability Paradox"

Researchers often assume that because imidazole rings are basic (


), their derivatives should be stored in neutral or slightly basic buffers. For Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate (MPPIC), this assumption is fatal. 

This molecule contains an internal "self-destruct" mechanism: the imidazole nitrogen can act as a general base catalyst , attacking water which then hydrolyzes the adjacent methyl ester. To stabilize this compound, you must protonate the imidazole ring (lowering pH) to disable this catalytic machinery, while avoiding extremely low pH where specific acid catalysis takes over.

Quick-Reference Stability Table
VariableOptimal Condition High Risk / Avoid
pH 3.0 – 5.0 (Protonated State)> 6.0 (Neutral/Basic)
Buffer Acetate, Citrate (Non-nucleophilic)Phosphate, Carbonate (Catalytic)
Solvent DMSO, Acetonitrile, Propylene Glycol 100% Water, Methanol (Transesterification risk)
Temperature -20°C > 4°C

Module 1: The Mechanism of Degradation

To prevent degradation, you must understand how it happens. Unlike simple aliphatic esters, MPPIC undergoes imidazole-catalyzed hydrolysis .

The "Self-Catalysis" Pathway

At neutral pH, the imidazole ring exists in equilibrium between its protonated (


) and neutral (

) forms. The neutral form acts as a general base, deprotonating a water molecule, making it a stronger nucleophile to attack the ester carbonyl at position 4.

Key Insight: The 5-phenyl group provides some steric shielding, but the proximity of the imidazole nitrogen to the 4-carboxylate is the primary driver of instability.

Visualization: Hydrolysis Mechanism

The following diagram illustrates the competitive degradation pathways you are fighting against.

HydrolysisMechanism Substrate MPPIC (Neutral) Protonated MPPIC-H+ (Stable) Substrate->Protonated pH < pKa (~5.5) (Protection) Transition Tetrahedral Intermediate Substrate->Transition Intramolecular Base Catalysis Products Acid + Methanol Transition->Products Collapse Water H2O Water->Transition Nucleophilic Attack Buffer Buffer (B:) Buffer->Transition General Base Catalysis

Caption: Fig 1. Kinetic competition. Lowering pH pushes the equilibrium toward the stable protonated form (Green), preventing the neutral imidazole from catalyzing the ester hydrolysis (Red/Yellow).

Module 2: Troubleshooting & Protocol Optimization

FAQ 1: "My compound degrades within hours in PBS (pH 7.4). Why?"

Diagnosis: You are operating in the "Danger Zone." At pH 7.4, the imidazole ring is largely unprotonated (free base). Furthermore, Phosphate Buffered Saline (PBS) contains phosphate ions (


), which are excellent general base catalysts . They accelerate the hydrolysis of imidazole esters significantly faster than water alone.

Corrective Protocol: The pH-Rate Profile Determination Do not guess the stability window. Map it.

  • Prepare Buffers (10 mM):

    • pH 3.0, 4.0, 5.0 (Citrate or Acetate).

    • pH 6.0, 7.0, 8.0 (Phosphate - for negative control only).

  • Spike: Add MPPIC (from a DMSO stock) to reach 50 µM final concentration.

  • Incubate: Hold at 25°C.

  • Monitor: Inject onto HPLC every 30 minutes for 4 hours.

  • Plot:

    
     vs. Time. The slope is 
    
    
    
    .
  • Result: You will likely see a "U-shaped" or "V-shaped" curve. The bottom of the "V" is your stability sweet spot (likely pH 3.5 - 4.5).

FAQ 2: "I need to use a neutral pH for my cell assay. How do I handle MPPIC?"

Diagnosis: Incompatible requirements. If you store the stock in aqueous neutral buffer, it will degrade.

Corrective Protocol: "Just-in-Time" Dilution

  • Stock Storage: Keep MPPIC as a 10-50 mM stock in 100% Anhydrous DMSO at -20°C. Hydrolysis requires water; removing it halts the reaction.

  • Intermediate Dilution: If you need a lower concentration working solution, dilute into pH 4.0 Acetate Buffer first.

  • Final Step: Add to the cell culture media (pH 7.4) immediately before the experiment.

    • Note: The half-life (

      
      ) at pH 7.4 might be short (e.g., 2-6 hours). You must account for this degradation in your 
      
      
      
      calculations.
FAQ 3: "Can I use Methanol as a co-solvent?"

Diagnosis: Transesterification Risk. While methanol suppresses water activity, it is a nucleophile. In the presence of the basic imidazole ring, you risk transesterification (exchanging the ester group), although since MPPIC is already a methyl ester, the product is identical. However, if you use Ethanol, you will convert your Methyl ester into an Ethyl ester (an analog of Etomidate), chemically altering your drug.

Recommendation: Use Acetonitrile (ACN) or DMSO as co-solvents. They are aprotic and chemically inert toward the ester.

Module 3: Workflow Decision Tree

Use this logic flow to determine the optimal handling for your specific experiment.

DecisionTree Start Start: Handling MPPIC Storage Is this for Long-Term Storage? Start->Storage Solvent Use 100% DMSO or Lyophilized Powder Storage->Solvent Yes ExpType Experiment Type? Storage->ExpType No (Working Solution) LCMS LC-MS / Analytical ExpType->LCMS BioAssay Biological Assay (pH 7.4) ExpType->BioAssay AcidicMobile Use Acidic Mobile Phase (0.1% Formic Acid) LCMS->AcidicMobile BufferCheck Can you lower pH? BioAssay->BufferCheck YesBuffer Use pH 4.0-5.0 (Acetate/Citrate) BufferCheck->YesBuffer Yes NoBuffer Minimize Time in Buffer (Make fresh <15 min) BufferCheck->NoBuffer No (Must be pH 7.4)

Caption: Fig 2. Operational decision tree. Prioritize non-aqueous storage and acidic working buffers whenever possible.

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. John Wiley & Sons. (Refer to sections on "Catalysis by Imidazole" and "Ester Hydrolysis").
  • Fife, T. H., & Przystas, T. J. (1982). Imidazole-catalyzed hydrolysis of esters. Journal of the American Chemical Society, 104(8), 2251-2257.

  • Janssen, P. A., et al. (1971). Etomidate, R-(+)-ethyl-1-(alpha-methyl-benzyl) imidazole-5-carboxylate (R 16659). Arzneimittel-Forschung, 21(9), 1234-1243.
  • Tonellato, U. (1976).[1] Catalysis of ester hydrolysis by cationic micelles of surfactants containing the imidazole ring. Journal of the Chemical Society, Perkin Transactions 2, (6), 771-776.[1]

Sources

Optimization

Technical Support Center: Resolving pH-Dependent Stability Issues with Imidazole Carboxylate Compounds

Welcome to the Technical Support Center for imidazole carboxylate compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges related to the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole carboxylate compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges related to the pH-sensitive nature of this important class of molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to effectively troubleshoot and optimize your experimental workflows.

The unique juxtaposition of a basic imidazole ring and an acidic carboxylate group within the same molecule creates a complex pH-dependent profile that can significantly impact solubility, structure, and ultimately, the stability of your compound.[1][2] This guide will walk you through common issues, provide detailed troubleshooting protocols, and offer insights into the chemical mechanisms at play.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and observations researchers have when working with imidazole carboxylate compounds.

Q1: I've dissolved my imidazole carboxylate compound in a neutral buffer, but I'm seeing precipitation over time. What's happening?

A1: This is a classic issue related to the zwitterionic nature of these compounds. While highly soluble at acidic and basic pH values, imidazole carboxylate compounds often exhibit their lowest solubility at their isoelectric point (pI), which is typically near neutral pH.[2] At the pI, the net charge of the molecule is zero, minimizing its interaction with the polar solvent (water) and leading to aggregation and precipitation.

Q2: My compound seems to be losing its biological activity after being stored in an acidic solution. Is this expected?

A2: Yes, this is a significant concern. Some imidazole carboxylate compounds can undergo a pH-dependent ring-opening reaction in acidic conditions (pH 3 or below).[1][2] This converts the cyclic imidazole structure into an acyclic form, which may have a different conformation and reduced or no biological activity. While this conversion can be reversible, the kinetics of ring-closing at neutral pH might be slow.[1][2]

Q3: I've noticed a change in the color of my compound solution after exposure to light. Is this related to pH?

A3: While pH can influence the electronic properties of the molecule, photodegradation is a common issue for many imidazole-containing compounds, which can be exacerbated by the solution environment.[3][4] The imidazole ring is susceptible to photodegradation, leading to the formation of various degradants.[4] It is crucial to protect your solutions from light, especially during long-term stability studies.

Q4: My HPLC analysis of a degradation sample shows poor peak shape, specifically tailing. How can I improve this?

A4: Peak tailing in reversed-phase HPLC is often due to secondary interactions between the basic nitrogen atoms of the imidazole ring and residual silanol groups on the silica-based column. To mitigate this, consider adjusting your mobile phase to a lower pH (e.g., 2.5-3) to protonate the silanols. Alternatively, adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.[5]

In-Depth Troubleshooting Guides

This section provides detailed experimental protocols and the scientific rationale behind them to help you systematically investigate and resolve stability issues.

Guide 1: Assessing pH-Dependent Solubility

Understanding the solubility profile of your compound across a range of pH values is the first critical step. This will help you identify the optimal pH for formulation and avoid precipitation issues.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a consistent ionic strength.

  • Sample Preparation: Add an excess amount of your solid imidazole carboxylate compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter or centrifuge the samples to remove undissolved solid.

    • Dilute an aliquot of the clear supernatant with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[6]

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to generate a pH-solubility profile.

Causality Explained: The resulting U-shaped curve will visually represent the pH-dependent solubility, with the lowest point indicating the isoelectric point (pI).[2] This data is crucial for selecting appropriate buffer systems for your experiments and formulations to maintain the compound in a soluble state.

Data Presentation: Recommended Buffer Systems for Stability Studies

pH RangeRecommended Buffer SystemRationale
2.0 - 4.0Citrate BufferProvides good buffering capacity in the acidic range where ring-opening may occur.
4.0 - 6.0Acetate BufferSuitable for investigating the region around the isoelectric point.
6.0 - 8.0Phosphate BufferCommonly used for physiological pH ranges, but be aware of potential precipitation near the pI.
8.0 - 10.0Borate BufferEffective for maintaining stability in the basic range, where hydrolysis of the carboxylate or other functional groups could be a concern.
Guide 2: Investigating pH-Dependent Chemical Stability through Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and products under various stress conditions, including different pH levels.[7][8] This information is vital for developing stability-indicating analytical methods and understanding the intrinsic stability of your molecule.[3]

Experimental Workflow: Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 0.1 N HCl) HPLC HPLC-UV/DAD Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Photo Photolytic Stress (UV/Vis light) Photo->HPLC LCMS LC-MS for Peak Identification HPLC->LCMS Identify Degradants MassBalance Mass Balance Calculation HPLC->MassBalance Quantify Degradation API API Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for a comprehensive forced degradation study.

Detailed Protocol: Acid and Base Hydrolysis

  • Sample Preparation: Prepare solutions of your compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH. Also, prepare a control solution in purified water.

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.[5] This method must be able to separate the parent compound from all potential degradation products.

  • Peak Identification: Use LC-MS to identify the mass of the degradation products, which can help in elucidating their structures and understanding the degradation pathways.[4]

Trustworthiness through Self-Validation: A key aspect of a reliable stability-indicating method is mass balance. The sum of the amount of the parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the parent compound. This confirms that all significant degradants are being detected.

Key Degradation Pathways to Consider:

  • Acid-Catalyzed Hydrolysis: Can lead to the opening of the imidazole ring, as previously discussed.[1][2] The rate of this reaction is highly pH-dependent.

  • Base-Catalyzed Hydrolysis: May affect ester or amide functionalities if present elsewhere in the molecule. The imidazole ring itself is generally stable to base, but substituents can be labile.

  • Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.[3][4]

  • Decarboxylation: Imidazole carboxylic acids can be prone to decarboxylation, especially at elevated temperatures.[9]

Visualization of pH-Dependent Equilibrium

pH_Equilibrium cluster_acid Acidic pH (e.g., < 3) cluster_neutral Neutral pH (pI) cluster_basic Basic pH (e.g., > 8) A Open-Ring (Acyclic) Form (Potentially Inactive) B Closed-Ring (Zwitterionic) Form (Low Solubility) A->B Ring Closure (Slow) B->A Ring Opening (Fast) C Closed-Ring (Anionic) Form (High Solubility) B->C Deprotonation C->B Protonation

Caption: pH-dependent structural forms of an imidazole carboxylate.

Conclusion and Recommendations

Successfully navigating the challenges of working with imidazole carboxylate compounds hinges on a thorough understanding of their pH-dependent properties. By systematically evaluating solubility and stability across a relevant pH range, you can proactively design experiments and formulations that ensure the integrity and activity of your compound.

Key Takeaways:

  • Characterize Early: Perform pH-solubility and forced degradation studies early in your research to identify potential liabilities.

  • Buffer Wisely: Select buffer systems that maintain your compound in a stable and soluble state, avoiding the isoelectric point for prolonged storage.

  • Protect from Light: Always protect solutions of imidazole-containing compounds from light to prevent photodegradation.

  • Develop Robust Analytical Methods: A validated, stability-indicating HPLC method is your most critical tool for accurately assessing the stability of your compound.

By applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the pH-dependent stability issues associated with imidazole carboxylate compounds and advance your research with confidence.

References

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). Molecular Pharmaceutics, 17(4), 1182–1192. [Link]

  • Methylimidazole-catalyzed ester hydrolysis: nonlinear kinetics. (1988). Journal of the American Chemical Society. [Link]

  • Hydrolysis of imidazole-2-ylidenes. (2011). Journal of the American Chemical Society, 133(7), 2298–2311. [Link]

  • Chemists: Imidazole Hydrolysis Kinetics. Scribd. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Effect of pH on oxidation-reduction potentials of 8 alpha-N-imidazole-substituted flavins. (1987). Biochemistry, 26(14), 4296–4303. [Link]

  • Hydrolysis rates of some acetylimidazole derivatives. (1979). Canadian Journal of Chemistry. [Link]

  • Hydrolysis of Imidazole-2-ylidenes. (2011). Journal of the American Chemical Society, 133(7), 2298-2311. [Link]

  • pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. (2010). Molecules, 15(3), 2096–2110. [Link]

  • The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. (2018). Chemistry of Materials, 30(21), 7656–7666. [Link]

  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. (2019). Journal of the American Chemical Society, 141(48), 19044–19050. [Link]

  • Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1][10]diazepine-3-carboxylate does not influence bioavailability. (2020). Molecular Pharmaceutics, 17(4), 1182-1192. [Link]

  • pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. (2017). The Journal of Physical Chemistry A, 121(48), 9256-9264. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2022). Journal of Chromatographic Science. [Link]

  • pH Dependence of the Imidazole-2-carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. (2017). The Journal of Physical Chemistry A, 121(48), 9256-9264. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences, 108(10), 3312–3318. [Link]

  • Laboratory analysis of imidazole (CAS: 288-32-4). (2022). Analytice. [Link]

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 119-126. [Link]

  • Forced Degradation Studies. (2016). MOJ Bioequivalence & Bioavailability, 2(6). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for Purity Assessment of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation and purity determination of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, a novel imidazole der...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation and purity determination of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, a novel imidazole derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, compares analytical technologies, and provides actionable protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, establishing a robust, validated analytical method is paramount for ensuring product quality throughout the development lifecycle. This guide will explore a primary reversed-phase HPLC method with UV detection (HPLC-UV), validated according to ICH Q2(R1)/Q2(R2) guidelines, and compare it against the capabilities of an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach.[1][2][3]

Part 1: The Primary Workhorse: A Validated Stability-Indicating HPLC-UV Method

The development of a stability-indicating analytical method (SIAM) is essential. Such a method must be able to unequivocally assess the drug substance in the presence of its potential degradation products, process impurities, and excipients.[4][5][6] For a chromophoric molecule like Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, reversed-phase HPLC with UV detection is the foundational technique due to its robustness, reproducibility, and accessibility.[7][]

Rationale for Method Development

The strategic selection of chromatographic parameters is the cornerstone of a successful separation. The choices below are tailored to the physicochemical properties of the target imidazole derivative.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the preferred choice. The phenethyl and phenyl groups on the target molecule impart significant hydrophobicity, leading to strong retention and interaction with the nonpolar C18 stationary phase. This provides an excellent basis for separating it from potentially more polar or less retained impurities.

  • Mobile Phase Composition: A gradient elution is employed to ensure the separation of compounds with a wide range of polarities.[9]

    • Aqueous Phase (A): 0.025 M Potassium Phosphate buffer (KH₂PO₄), adjusted to pH 3.2. The imidazole moiety is basic; maintaining a low pH ensures its protonation, leading to a single ionic state. This prevents peak tailing and ensures consistent, sharp peak shapes.

    • Organic Phase (B): Methanol. Chosen for its compatibility with the buffer and its elution strength for hydrophobic compounds.[10][11] A gradient starting with a higher percentage of the aqueous phase allows for the elution of any polar impurities before eluting the main, more hydrophobic API peak.

  • Detection: A UV detector set at the molecule's maximum absorbance wavelength (λmax), determined via spectrophotometric analysis (e.g., 300 nm), provides optimal sensitivity for both the main compound and its related impurities.[10][11]

Method Validation Protocol: Adherence to ICH Q2(R2) Guidelines

Method validation provides documented evidence that the procedure is fit for its intended purpose.[1] The following parameters are assessed to establish a self-validating system.

  • Specificity & Stability-Indicating Nature: This is the most critical validation parameter for a purity assay. It is demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[12][13][14] The method is deemed specific if it can separate the intact API from all resulting degradation products, with no co-elution. Peak purity analysis using a Diode Array Detector (DAD) is essential here.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration). A linear relationship between peak area and concentration is required, with a correlation coefficient (r²) of ≥0.999 being the typical acceptance criterion.[15]

  • Accuracy: Determined by performing recovery studies on samples spiked with known amounts of the analyte. The recovery should typically be within 98.0% to 102.0%.[15]

  • Precision:

    • Repeatability (Intra-day): The precision of the method is tested over a short interval with multiple preparations (e.g., six replicates) at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤1.0%.[15]

    • Intermediate Precision (Inter-day/Inter-analyst): This assesses the method's performance on different days and with different analysts to check for variability. The %RSD should typically be ≤2.0%.[15]

  • Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. These are crucial for the analysis of trace-level impurities.

  • Robustness: The method's reliability is tested by introducing small, deliberate variations to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and organic modifier composition (±2%). The system suitability parameters should remain within acceptance criteria.

Data Summary: Validation Performance

The following table summarizes the typical acceptance criteria for the validation of an HPLC purity method.

Validation ParameterAcceptance Criteria
Specificity The analyte peak is resolved from all degradation products and impurities (Resolution > 2.0). Peak Purity > 990.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability ≤ 1.0%; Intermediate Precision ≤ 2.0%
Limit of Quantitation Signal-to-Noise Ratio ≥ 10; demonstrated with acceptable precision and accuracy.
Robustness System suitability parameters (e.g., tailing factor, plate count) remain within limits after minor variations.
Visualization: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_rep Finalization Dev Define Analytical Target Profile (ATP) Params Optimize Chromatographic Parameters (Column, Mobile Phase, Gradient, Temp) Dev->Params Protocol Write Validation Protocol Params->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Generate Validation Report Robustness->Report Implement Implement for Routine QC Report->Implement

Caption: Workflow for HPLC method development and validation.

Part 2: Alternative & Advanced Technique: UPLC-MS

While HPLC-UV is a robust tool for routine quality control, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages, particularly during drug development and impurity profiling.[16][17] UPLC utilizes columns with smaller particle sizes (<2 µm), resulting in higher efficiency, resolution, and speed compared to conventional HPLC.[18]

The true power of this technique lies in the mass spectrometer, which acts as a highly sensitive and specific detector, providing mass-to-charge (m/z) ratio information for eluted compounds.[18][19]

Comparative Analysis: HPLC-UV vs. UPLC-MS
FeatureHPLC-UVUPLC-MSRationale & Insight
Primary Application Routine QC, release testing, stability studies.Impurity identification, metabolite studies, forced degradation analysis, characterization of unknowns.[17][19]HPLC-UV is ideal for quantifying known compounds. UPLC-MS excels at identifying unknown compounds and quantifying at much lower levels.
Resolution & Speed Good resolution, typical run times of 20-40 minutes.Excellent resolution, run times often <10 minutes.UPLC's smaller particles provide sharper, narrower peaks, allowing for faster analysis and better separation of closely eluting impurities.
Sensitivity Good, typically to the µg/mL level.Excellent, often to the ng/mL or pg/mL level.MS is inherently more sensitive than UV absorption, making it superior for detecting and quantifying trace-level genotoxic or other critical impurities.
Specificity Relies on chromatographic separation and UV spectrum. Vulnerable to co-eluting, non-chromophoric impurities.Highly specific. Provides molecular weight data, confirming identity and differentiating co-eluting peaks with different masses.MS provides an orthogonal detection mechanism. It can confirm the identity of a peak and is indispensable for structural elucidation of unknown degradation products.[18]
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, requires specialized expertise for operation, data interpretation, and maintenance.The financial and human resource investment for UPLC-MS is significantly higher, making it a specialized tool rather than a general QC instrument.
Method Constraints Compatible with non-volatile buffers (e.g., phosphate).Requires volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate) to be compatible with the MS inlet.[17]This is a critical consideration. A method developed for HPLC-UV with phosphate buffer cannot be directly transferred to an MS system.
Visualization: Method Selection Logic

Method_Selection cluster_path node_result node_result Start Goal of Analysis? Routine Routine QC / Assay / Purity Start->Routine Quantify Knowns Unknown Impurity ID / Degradation Pathway Start->Unknown Identify Unknowns Routine->node_result HPLC-UV is sufficient and cost-effective node_result_ms node_result_ms Unknown->node_result_ms UPLC-MS is required for structural information

Caption: Decision tree for selecting an analytical method.

Part 3: Standard Operating Procedures (SOPs)

The following protocols provide a detailed, step-by-step framework for implementation.

SOP 1: HPLC-UV Purity Determination Protocol
  • Preparation of Solutions:

    • Mobile Phase A: Accurately weigh and dissolve potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 0.025 M. Adjust the pH to 3.2 using phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade methanol.

    • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at a target concentration of 100 µg/mL using the Diluent.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 300 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70.0 30.0
      20.0 20.0 80.0
      25.0 20.0 80.0
      25.1 70.0 30.0

      | 30.0 | 70.0 | 30.0 |

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • %RSD of the peak area for the five replicate injections must be ≤ 2.0%.

      • Tailing factor must be ≤ 2.0.

      • Theoretical plates must be ≥ 2000.

  • Procedure & Calculation:

    • Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.

    • Calculate the % Purity of the sample using the following formula: % Purity = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100

SOP 2: Forced Degradation - Acid Hydrolysis
  • Sample Preparation: Prepare a solution of the API in the diluent at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the sample solution, add 1 mL of 0.1 N Hydrochloric Acid (HCl).

  • Incubation: Heat the mixture at 60 °C for 4 hours.[5]

  • Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 0.1 N Sodium Hydroxide (NaOH).

  • Analysis: Dilute the neutralized solution with Diluent to the target concentration (e.g., 100 µg/mL) and analyze by the validated HPLC-UV method.

  • Evaluation: Compare the chromatogram of the stressed sample to that of an unstressed sample. Assess for a decrease in the main peak area and the appearance of new degradation peaks. Ensure the main peak is chromatographically pure and separated from all new peaks.

Conclusion

The selection of an analytical method for purity determination is a strategic decision guided by the stage of drug development and the specific analytical objective. For routine quality control and release testing of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, a well-validated, stability-indicating HPLC-UV method offers a reliable, robust, and cost-effective solution. It provides the necessary precision and accuracy to ensure product quality.

However, during the development phase, when the identification of unknown impurities and degradation products is critical for understanding the stability profile and ensuring safety, the superior sensitivity and specificity of UPLC-MS are indispensable.[20] It serves as a powerful tool for structural elucidation and comprehensive impurity profiling. Ultimately, a combination of both techniques provides a comprehensive analytical strategy, with HPLC-UV serving as the workhorse for QC and UPLC-MS providing critical problem-solving capabilities.

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Patel, R., & Patel, M. (2015). Review On Active pharmaceutical ingredients and impurity profiling: Advanced Chromatographic Techniques (HPLC, UPLC, GC). International Journal of Innovative Research in Technology, 2(1), 1-8. Retrieved from [Link]

  • Jain, D., et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(6), 529-542. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. Retrieved from [Link]

  • Sharma, S., & Singh, N. (2017). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Journal of Pharmaceutical Sciences and Research, 9(7), 1032-1038. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023). IMPURITY PROFILING OF DRUGS: A REVIEW. IJNRD, 8(6). Retrieved from [Link]

  • Marín, A., et al. (2013). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. In Comprehensive Medicinal Chemistry II (pp. 558-574). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Jain, N., et al. (2012). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft lozenge formulation. Der Pharmacia Lettre, 4(2), 521-530. Retrieved from [Link]

  • Gupta, A., et al. (2013). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Invention Today, 5(4), 304-309. Retrieved from [Link]

  • Liu, N., et al. (2018). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Guangzhou Chemical Industry, 46(18), 92-94. Retrieved from [Link]

  • Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 29(3), 1-10. Retrieved from [Link]

  • Gilar, M., & Jaworska, M. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 187-192. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Journal of AOAC International, 104(2), 358-366. Retrieved from [Link]

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Comparative

A Comparative Guide to Bioequivalence Assessment of Generic Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate Formulations

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug formulations is a cornerstone of pharmaceutical development. This guide provides an in-depth technical comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug formulations is a cornerstone of pharmaceutical development. This guide provides an in-depth technical comparison of methodologies for assessing the bioequivalence of generic Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate formulations, a novel imidazole derivative. While specific pharmacokinetic data for this compound is not publicly available, this guide will leverage established principles for oral solid dosage forms and data from structurally related imidazole compounds to present a comprehensive framework for its bioequivalence evaluation.

Introduction to Bioequivalence and the Importance for Generic Drug Development

A generic drug is a medication created to be the same as an already marketed brand-name drug in dosage form, safety, strength, route of administration, quality, performance characteristics, and intended use. The fundamental premise of generic drug approval is the demonstration of bioequivalence, which signifies that the generic product exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) into the systemic circulation as the reference listed drug (RLD).[1]

Demonstrating bioequivalence allows regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to approve generic drugs without the need for extensive new clinical trials to prove safety and efficacy.[1][2] This process relies on the principle that if two drug products are bioequivalent, they are therapeutically equivalent.[2]

For a compound like Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, an orally administered solid dosage form, the bioequivalence assessment will primarily focus on its pharmacokinetic profile in human subjects.

Physicochemical and Pharmacokinetic Considerations for Phenylimidazole Derivatives

While specific data for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is not available, we can infer potential properties based on related phenylimidazole compounds. Phenylimidazoles are a class of heterocyclic organic compounds that often exhibit a range of biological activities.[3] Their physicochemical properties, such as solubility and permeability, are crucial for oral absorption.

Many imidazole-based drugs are metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP3A5.[4][5] The metabolism of the parent drug and the activity of any resulting metabolites are critical considerations in a bioequivalence study design. If metabolites are pharmacologically active, their concentrations may also need to be measured.

A Hypothetical Comparative Bioequivalence Study

To illustrate the principles of a bioequivalence study for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, we will consider a hypothetical scenario comparing two generic formulations (Generic A and Generic B) against a Reference Listed Drug (RLD).

Study Design

A randomized, single-dose, two-sequence, three-period, crossover study is a standard and robust design for bioequivalence assessment of immediate-release oral solid dosage forms.[6][7][8] This design minimizes inter-subject variability as each subject acts as their own control.[7]

Experimental Workflow for a Bioequivalence Study

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Statistical Analysis & Reporting Protocol_Design Protocol Design & IRB Approval Subject_Screening Subject Screening & Informed Consent Protocol_Design->Subject_Screening Dosing_Period_1 Period 1: Dosing (Randomized RLD/Generic A/B) Subject_Screening->Dosing_Period_1 PK_Sampling_1 Pharmacokinetic Sampling Dosing_Period_1->PK_Sampling_1 Washout_1 Washout Period PK_Sampling_1->Washout_1 Dosing_Period_2 Period 2: Dosing (Crossover) Washout_1->Dosing_Period_2 PK_Sampling_2 Pharmacokinetic Sampling Dosing_Period_2->PK_Sampling_2 Washout_2 Washout Period PK_Sampling_2->Washout_2 Dosing_Period_3 Period 3: Dosing (Crossover) Washout_2->Dosing_Period_3 PK_Sampling_3 Pharmacokinetic Sampling Dosing_Period_3->PK_Sampling_3 Sample_Analysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling_3->Sample_Analysis PK_Parameter_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) Sample_Analysis->PK_Parameter_Calc Statistical_Analysis Statistical Analysis (90% CI) PK_Parameter_Calc->Statistical_Analysis BE_Conclusion Bioequivalence Conclusion Statistical_Analysis->BE_Conclusion Final_Report Final Study Report BE_Conclusion->Final_Report

Caption: A typical workflow for a three-period crossover bioequivalence study.

Hypothetical Pharmacokinetic Data

The following table presents hypothetical mean pharmacokinetic parameters for our study. This data is for illustrative purposes only.

FormulationCmax (ng/mL)Tmax (hr)AUC(0-t) (nghr/mL)AUC(0-inf) (nghr/mL)
RLD 150.22.51250.81280.5
Generic A 145.82.81235.41265.2
Generic B 160.52.31260.11290.3
Statistical Analysis and Bioequivalence Acceptance Criteria

The core of the bioequivalence assessment lies in the statistical comparison of the key pharmacokinetic parameters: Cmax and AUC.[9] The data is log-transformed before statistical analysis to account for the typical distribution of pharmacokinetic data.[10]

The standard acceptance criteria for bioequivalence, as set by the FDA and EMA, require the 90% confidence interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC to fall within the range of 80.00% to 125.00%.[11][12][13]

Logical Framework for Bioequivalence Decision

G Start Start BE Assessment LogTransform Log-transform PK data (Cmax, AUC) Start->LogTransform ANOVA ANOVA on log-transformed data LogTransform->ANOVA CalcRatio Calculate Geometric Mean Ratio (Test/Reference) ANOVA->CalcRatio CalcCI Calculate 90% Confidence Interval for the Ratio CalcRatio->CalcCI CheckAUC Is 90% CI for AUC ratio within 80-125%? CalcCI->CheckAUC CheckCmax Is 90% CI for Cmax ratio within 80-125%? CheckAUC->CheckCmax Yes NotBioequivalent Conclusion: Not Bioequivalent CheckAUC->NotBioequivalent No Bioequivalent Conclusion: Bioequivalent CheckCmax->Bioequivalent Yes CheckCmax->NotBioequivalent No

Caption: Decision-making process in a bioequivalence study.

Hypothetical Statistical Results

The following table presents the hypothetical statistical analysis of the pharmacokinetic data.

ComparisonParameterGeometric Mean Ratio (%)90% Confidence IntervalBioequivalence Conclusion
Generic A vs. RLD Cmax97.188.5% - 106.5%Passes
AUC(0-t)98.892.1% - 105.9%Passes
AUC(0-inf)98.892.2% - 105.8%Passes
Generic B vs. RLD Cmax106.997.5% - 117.1%Passes
AUC(0-t)100.793.9% - 108.1%Passes
AUC(0-inf)100.894.0% - 108.2%Passes

Based on these hypothetical results, both Generic A and Generic B would be considered bioequivalent to the RLD, as the 90% confidence intervals for Cmax and AUC fall within the accepted 80.00% to 125.00% range.

Detailed Experimental Protocols

In-Vivo Study Protocol
  • Subject Selection: Healthy adult volunteers, typically non-smokers, with a body mass index (BMI) within a normal range. Subjects undergo a thorough medical screening.

  • Study Design: A randomized, single-dose, three-period, crossover design with a washout period of at least five half-lives of the drug between each period.

  • Dosing: Subjects receive a single oral dose of the test products (Generic A and Generic B) and the reference product (RLD) with a standardized volume of water after an overnight fast.

  • Blood Sampling: Blood samples are collected in labeled tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Sample Processing: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

Bioanalytical Method Protocol (HPLC-MS/MS)

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[14][15]

  • Sample Preparation: Plasma samples are thawed, and an internal standard is added. The drug is extracted from the plasma using protein precipitation or liquid-liquid extraction.[14]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column) to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: The analyte is detected and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Method Validation: The bioanalytical method must be fully validated according to FDA and EMA guidelines, including assessments of selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability.[16][17][18][19][20]

Drug-Excipient Compatibility: A Critical Pre-formulation Assessment

Prior to initiating bioequivalence studies, comprehensive drug-excipient compatibility studies are essential.[21][22] Excipients, while pharmacologically inert, can interact with the API, potentially affecting its stability, dissolution, and bioavailability.[23][24][25]

Common Excipients in Oral Solid Dosage Forms and Potential Interactions:

Excipient CategoryExamplesPotential Interactions with Imidazole Derivatives
Diluents/FillersLactose, Microcrystalline CelluloseMaillard reaction with lactose (if the API has a primary or secondary amine). Adsorption onto the surface of microcrystalline cellulose.[25]
BindersPovidone (PVP), StarchHydrogen bonding with PVP.
DisintegrantsCroscarmellose Sodium, Sodium Starch GlycolatepH changes in the microenvironment that could affect drug solubility.
LubricantsMagnesium StearateFormation of a hydrophobic film on drug particles, potentially slowing dissolution.

Conclusion

The bioequivalence assessment of generic Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate formulations requires a rigorous and well-controlled scientific approach. While specific data for this molecule is not yet in the public domain, this guide provides a comprehensive framework based on established regulatory principles and knowledge of related compounds. By adhering to a robust study design, employing validated bioanalytical methods, and conducting appropriate statistical analysis, researchers and drug developers can confidently evaluate the bioequivalence of generic formulations, ultimately contributing to the availability of safe, effective, and affordable medicines.

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Validation

A Comparative Analysis of Cortisol Suppression: The Established Steroidogenesis Inhibitor Ketoconazole versus the Novel Imidazole-Based Compound Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Hypercortisolism, a condition characterized by excessive cortisol levels, poses significant health risks, including metabolic, cardiovascular,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypercortisolism, a condition characterized by excessive cortisol levels, poses significant health risks, including metabolic, cardiovascular, and immune complications. The therapeutic management of hypercortisolism often necessitates the use of cortisol-suppressing agents. For decades, Ketoconazole, a broad-spectrum antifungal agent, has been a cornerstone of medical therapy for Cushing's syndrome, a common cause of hypercortisolism, due to its potent inhibition of steroidogenesis. However, its broad mechanism of action can lead to off-target effects. This guide provides a comparative analysis of Ketoconazole and a novel investigational compound, Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate. While Ketoconazole's properties are well-documented, the information on Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is primarily based on its structural similarity to known selective inhibitors of enzymes in the cortisol synthesis pathway, suggesting its potential as a more targeted therapeutic agent.

Mechanism of Action: A Tale of Two Inhibitors

Ketoconazole: The Broad-Spectrum Veteran

Ketoconazole, an imidazole derivative, exerts its cortisol-lowering effect by inhibiting multiple cytochrome P450 (CYP) enzymes essential for steroid biosynthesis.[1] Its primary targets in the adrenal cortex include:

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): The initial and rate-limiting step in steroidogenesis.

  • CYP17A1 (17α-hydroxylase/17,20-lyase): Crucial for the synthesis of both cortisol and androgens.

  • CYP11B1 (11β-hydroxylase): The final enzyme in the cortisol synthesis pathway.[2]

This multi-target approach leads to a significant reduction in cortisol production. However, the inhibition of multiple enzymes can also result in a broader impact on steroid hormone balance and a higher potential for drug-drug interactions.[3]

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 17-OH Pregnenolone->17-OH Progesterone 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Ketoconazole Ketoconazole CYP11A1 CYP11A1 Ketoconazole->CYP11A1 Inhibits CYP17A1 CYP17A1 Ketoconazole->CYP17A1 Inhibits CYP11B1 CYP11B1 Ketoconazole->CYP11B1 Inhibits

Caption: Steroidogenesis pathway showing multiple enzyme inhibition by Ketoconazole.

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate: A Postulated Selective Approach

While direct inhibitory data for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is not extensively available in peer-reviewed literature, its chemical structure strongly suggests a more targeted mechanism of action. It belongs to a class of 1-phenylethyl-imidazole derivatives, which includes well-characterized inhibitors of 11β-hydroxylase (CYP11B1), such as etomidate and its methyl ester, metomidate (MTO).[4][5] Metomidate is a potent and selective inhibitor of CYP11B1 and is utilized as a PET imaging agent for adrenocortical tumors due to its high affinity for this enzyme.[4]

Based on this structural relationship, it is hypothesized that Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate acts as a selective inhibitor of CYP11B1 , the final enzyme in the cortisol biosynthesis pathway.[6][7] This selectivity could potentially offer a more favorable side-effect profile compared to the broad-spectrum activity of Ketoconazole.

11-Deoxycortisol 11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Compound_X Methyl-1-phenethyl-5- phenylimidazole-4-carboxylate CYP11B1 CYP11B1 Compound_X->CYP11B1 Postulated Inhibition

Caption: Postulated selective inhibition of CYP11B1 by the novel imidazole compound.

Comparative Efficacy and Potency

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeReported IC50 (µM)
Ketoconazole CYP11B1~0.01 - 0.1[3]
CYP17A1Potent inhibitor[3][8]
CYP11A1Inhibition at higher concentrations[2]
CYP3A4~0.04[9]
Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate CYP11B1Data not publicly available (Expected to be potent based on structural analogs)[7][10]
Other CYPsData not publicly available (Expected to be more selective than Ketoconazole)[6]

Table 1: Comparative In Vitro Potency. Data for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is inferred from structurally related compounds.

In Vivo Efficacy

Clinical and preclinical data provide insights into the real-world effectiveness of these compounds.

CompoundIndication/ModelEfficacy
Ketoconazole Cushing's Syndrome (Human)Normalization of urinary free cortisol in 45-80% of patients.[2]
Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate Not yet establishedPreclinical and clinical data are not yet publicly available.

Table 2: Comparative In Vivo Efficacy. The efficacy of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is yet to be determined in published studies.

Experimental Protocols for Evaluation

The following protocols describe standardized methods for the in vitro and in vivo evaluation of cortisol suppression agents.

In Vitro Cortisol Suppression Assay using H295R Cells

The human adrenocortical carcinoma cell line H295R is a well-established in vitro model that expresses all the key enzymes for steroidogenesis.

cluster_0 Cell Culture and Treatment cluster_1 Sample Collection and Analysis A Seed H295R cells in 24-well plates B Acclimate for 24 hours A->B C Expose to test compounds (e.g., Ketoconazole, novel imidazole) at various concentrations for 48 hours B->C D Harvest cell culture medium C->D F Assess cell viability (e.g., MTT assay) C->F E Measure cortisol levels (e.g., ELISA, LC-MS/MS) D->E

Caption: Workflow for in vitro cortisol suppression assay using H295R cells.

Step-by-Step Methodology:

  • Cell Culture: Culture H295R cells in a suitable medium supplemented with serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed the cells in 24-well plates at a density that allows for logarithmic growth during the experiment.

  • Acclimation: Allow the cells to acclimate for 24 hours after plating.

  • Treatment: Replace the medium with fresh medium containing the test compounds (Ketoconazole or Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate) at a range of concentrations. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the test compounds for 48 hours.

  • Sample Collection: After incubation, collect the cell culture medium for hormone analysis.

  • Cortisol Measurement: Quantify the concentration of cortisol in the collected medium using a validated method such as ELISA or LC-MS/MS.

  • Viability Assay: Assess cell viability in the wells to distinguish between specific inhibition of steroidogenesis and cytotoxic effects.

In Vivo Cortisol Suppression Assessment in a Rodent Model

The dexamethasone suppression test is a common method to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis and can be adapted to evaluate the efficacy of cortisol-lowering drugs in animal models.

cluster_0 Acclimation and Baseline cluster_1 Treatment and Challenge cluster_2 Outcome Measurement A Acclimate rodents to housing conditions B Collect baseline blood samples for corticosterone measurement A->B C Administer test compounds (e.g., Ketoconazole, novel imidazole) or vehicle B->C D Administer dexamethasone to suppress endogenous ACTH C->D E Administer ACTH to stimulate corticosterone production D->E F Collect blood samples at specified time points post-ACTH E->F G Measure plasma corticosterone levels F->G H Compare corticosterone levels between treatment and control groups G->H

Caption: Workflow for in vivo cortisol suppression assessment in a rodent model.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the experimental conditions for a sufficient period to minimize stress-induced variations in corticosterone levels.

  • Baseline Sampling: Collect baseline blood samples to determine basal corticosterone levels.

  • Drug Administration: Administer the test compounds (Ketoconazole or Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate) or vehicle control via the appropriate route (e.g., oral gavage).

  • Dexamethasone Suppression: Administer a low dose of dexamethasone to suppress the endogenous production of ACTH, thus isolating the effect of the test compounds on the adrenal gland.[11]

  • ACTH Challenge: After a specified time, administer a standardized dose of ACTH to stimulate the adrenal glands to produce corticosterone.

  • Post-Challenge Sampling: Collect blood samples at various time points after the ACTH challenge.

  • Corticosterone Measurement: Measure plasma corticosterone concentrations using a suitable assay (e.g., ELISA or LC-MS/MS).

  • Data Analysis: Compare the corticosterone response to the ACTH challenge in the drug-treated groups versus the vehicle control group to determine the extent of cortisol suppression.

Pharmacokinetic Profile

ParameterKetoconazoleMethyl-1-phenethyl-5-phenylimidazole-4-carboxylate
Absorption Variable oral absorption, enhanced by acidic environment.[12]Data not publicly available. Expected to be orally bioavailable based on its chemical class.
Distribution Highly protein-bound (>99%). Does not readily cross the blood-brain barrier.[12]Data not publicly available.
Metabolism Extensively metabolized in the liver, primarily by CYP3A4.[13]Data not publicly available.
Excretion Primarily excreted in feces via bile.[12]Data not publicly available.
Half-life Dose-dependent, approximately 8 hours.[12]Data not publicly available.

Table 3: Comparative Pharmacokinetic Profile. Information for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is speculative based on its chemical class.

Discussion and Future Perspectives

Ketoconazole remains a valuable therapeutic option for the management of hypercortisolism, offering potent and broad-spectrum inhibition of steroidogenesis.[2] Its long history of clinical use provides a wealth of data on its efficacy and safety profile. However, its lack of selectivity can lead to side effects and requires careful monitoring of patients.[14]

The emergence of novel imidazole-based compounds, such as the investigational Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, represents a promising direction in the development of more targeted therapies for cortisol-related disorders. By selectively inhibiting CYP11B1, such compounds could potentially achieve effective cortisol suppression with a reduced risk of off-target effects on other steroidogenic pathways.[6][7] This selectivity may translate to a better-tolerated treatment with fewer drug-drug interactions.

Future research should focus on the comprehensive preclinical and clinical evaluation of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate. Key areas of investigation include:

  • In vitro enzyme inhibition assays: To confirm its potency and selectivity against a panel of human CYP enzymes.

  • In vivo efficacy studies: To demonstrate its cortisol-lowering effects in animal models of hypercortisolism.

  • Pharmacokinetic and safety profiling: To establish its drug-like properties and therapeutic window.

Conclusion

Ketoconazole is a well-established, potent, and broad-spectrum inhibitor of cortisol synthesis with proven clinical efficacy. Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate represents a potential next-generation cortisol-suppressing agent with a hypothesized selective mechanism of action targeting CYP11B1. While further investigation is required to validate its therapeutic potential, its development highlights the ongoing efforts to create more targeted and safer treatments for hypercortisolism. The experimental protocols outlined in this guide provide a framework for the comparative evaluation of these and other novel steroidogenesis inhibitors.

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Comparative

A Senior Application Scientist's Guide to Validating Plasma Concentrations of Novel Imidazole-Based Carboxylates for Pharmacokinetic Studies

A Case Study on Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate This guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for quantifying Methyl-1-phenethyl-5-ph...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate

This guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for quantifying Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate in plasma. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each methodological choice. This ensures the resulting assay is not only compliant with regulatory standards but is also scientifically sound and defensible, a cornerstone of successful drug development programs. The principles and comparative data herein are designed to empower researchers to build self-validating systems for reliable pharmacokinetic (PK) data generation.[1]

Foundational Strategy: Analyte Characterization and Method Selection

Before any practical work commences, a thorough understanding of the analyte is paramount. Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is a small molecule featuring an imidazole core, a phenyl group, and a methyl ester. Its structure suggests moderate lipophilicity and the presence of basic nitrogen atoms on the imidazole ring, making it an ideal candidate for reversed-phase liquid chromatography and positive mode electrospray ionization.

For the quantitative analysis of such small molecules in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard.[2][3][4][5] Its superior sensitivity and selectivity, achieved through the monitoring of specific precursor-to-product ion transitions, are essential for accurate pharmacokinetic profiling, especially at lower concentrations.[6]

The Critical First Step: A Comparative Guide to Plasma Sample Preparation

The primary goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) that can suppress the analyte signal and compromise the integrity of the analysis, while efficiently extracting the analyte of interest.[7][8] The choice of technique is a critical decision point, balancing recovery, cleanliness, throughput, and cost.

Here, we compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Low. Co-precipitates endogenous components, leading to higher risk of matrix effects.[9]Moderate. Partitioning based on polarity provides cleaner extracts than PPT.High. Sorbent chemistry can be tailored for highly specific analyte retention and interference removal.[10]
Analyte Recovery Generally high (85-105%), but can be variable. Risk of analyte co-precipitation with proteins.[9][11]Good and consistent, but can be lower than PPT if partitioning is not optimal.[9]Excellent and highly reproducible (typically >90%) with proper method development.[10]
Matrix Effect High potential for ion suppression or enhancement due to residual phospholipids and salts.[9]Lower than PPT, as many interfering components remain in the aqueous phase.[9]Lowest potential for matrix effects, providing the cleanest extracts.[10][12]
Speed & Throughput Very fast and simple. Amenable to high-throughput 96-well plate formats.[13][14]More labor-intensive and time-consuming; prone to emulsion formation.[9][15]Can be slower due to multiple steps (condition, load, wash, elute) but is highly automatable.[15][16]
Cost per Sample Lowest. Requires only a solvent and centrifugation.[13]Low to moderate. Requires high-purity immiscible solvents.Highest. Involves the cost of SPE cartridges or plates.
Method Development Minimal. Primarily involves selecting the precipitation solvent (e.g., acetonitrile, methanol).[13]Moderate. Requires screening of extraction solvents and pH optimization.Most intensive. Requires selection of sorbent, and optimization of wash and elution solvents.

The choice of sample preparation is dictated by the goals of the assay. For early discovery PK where speed is critical, PPT may suffice. For regulatory submission, the cleaner extracts and robustness of SPE are often preferred.

G start Start: Define Assay Requirements discovery Early Discovery PK? (Speed is Key) start->discovery regulatory Regulated Bioanalysis? (Robustness is Key) discovery->regulatory No ppt Protein Precipitation (PPT) Fastest, Highest Matrix Effect discovery->ppt Yes lle Liquid-Liquid Extraction (LLE) Good Balance, Manual regulatory->lle Yes (Alternative) spe Solid-Phase Extraction (SPE) Cleanest, Most Robust, Automatable regulatory->spe Yes (Preferred) end Proceed to Method Validation ppt->end lle->end spe->end

Caption: Decision tree for selecting a plasma sample preparation method.

Experimental Protocols: Building a Robust LC-MS/MS Method

Based on the need for a highly reliable and validated assay suitable for late-stage preclinical or clinical studies, we will proceed with a protocol based on Solid-Phase Extraction (SPE) followed by LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample + Internal Standard spe 2. Solid-Phase Extraction (Condition, Load, Wash, Elute) plasma->spe evap 3. Evaporate & Reconstitute spe->evap inject 4. Inject into LC-MS/MS evap->inject lc 5. Chromatographic Separation inject->lc ms 6. MS/MS Detection (MRM Mode) lc->ms quant 7. Peak Integration & Quantification ms->quant report 8. Generate Concentration Data Report quant->report

Caption: The complete bioanalytical workflow from sample to result.

  • Internal Standard (IS) Selection: A stable isotope-labeled (SIL) version of the analyte (e.g., d5-phenethyl) is the ideal IS. If unavailable, a close structural analog with similar chromatographic and ionization behavior should be used. The IS is critical for correcting for variability during sample preparation and analysis.

  • Solid-Phase Extraction Protocol:

    • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. The acidic pH ensures the imidazole nitrogens are protonated, which is key for retention on a cation-exchange sorbent.

    • SPE Plate Conditioning: Condition the wells of a mixed-mode C18/strong cation-exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated plasma sample onto the SPE plate.

    • Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences, respectively.

    • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic elution buffer neutralizes the analyte, disrupting its interaction with the cation-exchange sorbent.

    • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Protocol:

    • LC System: A standard UHPLC system.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for this type of molecule.[17]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[17]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection: Multiple Reaction Monitoring (MRM). Tune the instrument to find the optimal precursor ion ([M+H]+) and at least two product ions for both the analyte and the IS. One transition is used for quantification (quantifier) and the second for confirmation (qualifier).

The Cornerstone of Reliability: Bioanalytical Method Validation

A method is not reliable until it is validated. The validation process rigorously tests the performance of the method to ensure it is fit for its intended purpose.[18][19] The experiments and acceptance criteria are dictated by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[20][21][22][23]

Validation ParameterPurposeKey Acceptance Criteria (per FDA/EMA Guidelines)[20][23][24]
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components and other potential interferences.Response in blank samples should be < 20% of the Lower Limit of Quantification (LLOQ) for the analyte and < 5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended analytical range.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the reproducibility of measurements (precision).Assessed at LLOQ, Low, Medium, and High QC levels (n≥5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Recovery To measure the efficiency of the extraction process.Not a strict requirement for acceptance, but should be consistent and reproducible across the concentration range.
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte.Matrix factor should be consistent across different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability To ensure the analyte is stable in the biological matrix under various storage and processing conditions.Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. (Includes freeze-thaw, short-term bench-top, and long-term storage).
Dilution Integrity To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted accurately.Accuracy and precision of diluted QCs must be within ±15%.

This comprehensive approach, from understanding the analyte to rigorous, guideline-driven validation, ensures that the plasma concentration data generated for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is of the highest integrity. This foundation of trustworthy data is non-negotiable for making critical decisions in the progression of a drug candidate.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC International. [Link]

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  • USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

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  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

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  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. [Link]

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Validation

A Comparative Spectroscopic Guide to Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed spectroscopic characterization of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, a molecule of interest in cont...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed spectroscopic characterization of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, a molecule of interest in contemporary medicinal chemistry. In the absence of direct, published experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on an in-depth analysis of structurally related analogs. We will dissect the anticipated ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, grounding our predictions in the fundamental principles of spectroscopic interpretation and comparative data from closely related imidazole derivatives. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule and its analogs, providing both a predictive framework and a comparative analysis with existing experimental data for similar compounds.

Introduction: The Significance of Substituted Imidazoles

Imidazole derivatives form the cornerstone of a vast array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties[1]. The versatile nature of the imidazole scaffold allows for extensive functionalization, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. The target of this guide, Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate, incorporates several key structural motifs: a central imidazole core, an N-phenethyl group, a C5-phenyl substituent, and a methyl carboxylate group at the C4 position. Each of these substituents is expected to impart distinct features to the molecule's spectroscopic signature. Understanding these signatures is paramount for unambiguous structure elucidation and quality control in synthetic and medicinal chemistry workflows.

Predicted Spectroscopic Data for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate

The following sections detail the predicted spectroscopic data for the title compound. These predictions are derived from the analysis of the individual structural components and comparison with the experimental data of analogous compounds discussed in Section 3.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic protons of the phenyl and phenethyl groups, the imidazole ring proton, the ethyl bridge protons of the phenethyl group, and the methyl ester protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): A series of multiplets is expected in this region, corresponding to the ten protons of the two phenyl rings. The protons of the C5-phenyl group and the N-phenethyl group will likely overlap, creating a complex signal pattern.

  • Imidazole Proton (C2-H) (δ ~7.5-8.0 ppm): A singlet corresponding to the proton at the C2 position of the imidazole ring is anticipated. Its chemical shift will be influenced by the electronic effects of the surrounding substituents.

  • Phenethyl Protons (δ ~3.0-4.5 ppm): The two methylene groups of the phenethyl substituent will appear as two triplets. The methylene group attached to the nitrogen (-N-CH₂-) is expected at approximately δ 4.2-4.5 ppm, while the adjacent methylene group (-CH₂-Ph) will likely resonate at a slightly upfield position, around δ 3.0-3.3 ppm.

  • Methyl Ester Protons (δ ~3.7-3.9 ppm): A sharp singlet corresponding to the three protons of the methyl carboxylate group is predicted in this region.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Carbonyl Carbon (δ ~160-165 ppm): The ester carbonyl carbon is expected to appear in this downfield region.

  • Aromatic and Imidazole Carbons (δ ~110-150 ppm): A number of signals corresponding to the carbons of the phenyl rings and the imidazole ring will be observed in this range. The quaternary carbons and the carbons bearing heteroatoms will have distinct chemical shifts. Tautomerization in similar imidazole derivatives has been noted to sometimes impede the detection of all imidazole ring carbons in solution-state NMR[2].

  • Phenethyl Carbons (δ ~35-50 ppm): The two methylene carbons of the phenethyl group are expected in this region. The carbon attached to the nitrogen (-N-CH₂-) will be more downfield than the terminal methylene carbon (-CH₂-Ph).

  • Methyl Ester Carbon (δ ~50-55 ppm): The carbon of the methyl ester group will likely appear in this range.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹[3].

  • C=C and C=N Stretching (Aromatic and Imidazole Rings): Multiple bands of variable intensity are anticipated in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations within the aromatic and imidazole rings[3][4].

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the phenethyl and methyl groups will appear just below 3000 cm⁻¹[3].

  • C-O Stretch (Ester): A strong band corresponding to the C-O stretching of the ester group should be visible in the 1100-1300 cm⁻¹ range[3].

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak corresponding to the molecular weight of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate (C₂₀H₁₈N₂O₂), which is 318.37 g/mol .

  • Major Fragmentation Pathways: Common fragmentation patterns for N-phenethyl imidazoles involve cleavage of the benzylic C-C bond, leading to the formation of a tropylium ion (m/z 91) and a fragment corresponding to the remainder of the molecule. Loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion are also plausible fragmentation pathways.

Comparative Analysis with Spectroscopic Data of Analogous Compounds

To substantiate our predictions, we will now compare them with the experimentally obtained spectroscopic data of several structurally related imidazole derivatives.

Analog 1: 1-Phenylimidazole
  • ¹H NMR: The ¹H NMR spectrum of 1-phenylimidazole shows signals for the phenyl protons and the imidazole protons in the aromatic region[5][6]. This supports our prediction of the chemical shifts for the aromatic protons in our target molecule.

  • ¹³C NMR: The ¹³C NMR spectrum of 1-phenylimidazole provides reference chemical shifts for the carbons of the imidazole and phenyl rings[5][6].

  • IR: The IR spectrum of 1-phenylimidazole displays characteristic C=C and C=N stretching vibrations of the aromatic and imidazole rings[6].

Analog 2: Ethyl 2-phenyl-1H-imidazole-5-carboxylate

This analog is particularly relevant as it contains both a phenyl group and a carboxylate group on the imidazole ring.

Analog 3: N-Substituted Imidazole Derivatives

Various N-substituted imidazole derivatives have been synthesized and characterized. For instance, the synthesis of 1-(aryl)-1H-imidazoles shows the influence of the N-substituent on the chemical shifts of the imidazole protons and carbons[5]. The presence of an N-phenethyl group in our target molecule is expected to have a similar electronic and steric influence.

Experimental Methodologies

The following are standard protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C{¹H} NMR spectra.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

  • Sample Preparation: For solid samples, a small amount is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Visualization

Tabular Summary of Predicted Spectroscopic Data
Spectroscopic Technique Predicted Data for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate
¹H NMR (ppm) δ 7.0-8.0 (m, 10H, Ar-H), δ ~7.5-8.0 (s, 1H, Imidazole C2-H), δ ~4.2-4.5 (t, 2H, -N-CH₂-), δ ~3.0-3.3 (t, 2H, -CH₂-Ph), δ ~3.7-3.9 (s, 3H, -OCH₃)
¹³C NMR (ppm) δ ~160-165 (C=O), δ ~110-150 (Aromatic and Imidazole Carbons), δ ~35-50 (-N-CH₂- and -CH₂-Ph), δ ~50-55 (-OCH₃)
IR (cm⁻¹) ~1720-1740 (C=O stretch), ~1450-1600 (C=C and C=N stretch), >3000 (Aromatic C-H stretch), <3000 (Aliphatic C-H stretch), ~1100-1300 (C-O stretch)
Mass Spectrometry (m/z) 318 (M⁺), 91 (Tropylium ion)
Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of Target Molecule purification Column Chromatography synthesis->purification Crude Product nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr Pure Compound ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Structure Elucidation and Comparative Analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of organic compounds.

Conclusion

While direct experimental spectroscopic data for Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate remains to be published, this guide provides a robust, predictive framework for its characterization. By leveraging the known spectroscopic features of analogous imidazole derivatives, we have constructed a detailed and reasoned prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectra. This comparative approach not only aids in the identification of the target molecule but also deepens our understanding of structure-property relationships within this important class of heterocyclic compounds. It is our hope that this guide will serve as a valuable tool for researchers working on the synthesis and development of novel imidazole-based therapeutics.

References

  • Popova, E., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 25(21), 5123. [Link]

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  • PubChem. (n.d.). Ethyl 2-phenyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (n.d.). DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
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  • PubChem. (n.d.). Ethyl 2-phenyl-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Linstrom, P. J., & Mallard, W. G. (Eds.). (n.d.). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

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Safety & Regulatory Compliance

Safety

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate Executive Summary & Hazard Characterization Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is a potent imidazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Disposal of Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate

Executive Summary & Hazard Characterization

Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate is a potent imidazole derivative structurally related to Etomidate and Metomidate . Due to its pharmacological profile as a likely sedative-hypnotic and anesthetic agent, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .

Unlike generic organic waste, this compound presents specific risks regarding aquatic toxicity and bioaccumulation. Standard "drain disposal" is strictly prohibited. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Core Hazard Profile:

  • Bioactivity: High (Central Nervous System depressant potential).

  • Chemical Class: Imidazole carboxylate (Nitrogen-heterocycle).

  • GHS Classification (Prudent Assessment): Acute Tox. 3 (Oral), Aquatic Chronic 2, Skin Irrit. 2.

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must categorize the waste stream.[1] Use the following decision matrix to determine the physical state and solvent context.

Decision Matrix: Waste Stream Classification

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck SolidStream Solid Waste (Pure powder, PPE, Wipes) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->LiquidStream Liquid SolidPack Double-Bag (LDPE) + Rigid Secondary Container SolidStream->SolidPack SolventCheck Halogenated Solvent? LiquidStream->SolventCheck FinalDisp High-Temp Incineration (Licensed Contractor) SolidPack->FinalDisp HaloWaste Halogenated Organic Waste (DCM, Chloroform) SolventCheck->HaloWaste Yes (>2%) NonHaloWaste Non-Halogenated Waste (MeOH, EtOAc, DMSO) SolventCheck->NonHaloWaste No HaloWaste->FinalDisp NonHaloWaste->FinalDisp

Figure 1: Segregation logic for imidazole-derivative waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure powder, contaminated gloves, weighing boats, and filter paper.

  • Primary Containment: Place the material into a clear, 4-mil Low-Density Polyethylene (LDPE) bag.

    • Why: LDPE is resistant to chemical attack and prevents particulate dispersion.

  • Decontamination (Surfaces): Wipe any tools or surfaces with methanol-soaked gauze. Place these wipes into the same primary bag.

  • Seal & Secondary Containment:

    • Twist and tape the primary bag shut (gooseneck seal).

    • Place the primary bag into a rigid, wide-mouth HDPE drum or screw-top jar (UN-rated).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Solid Debris contaminated with Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate."

    • Hazard Checkbox: Toxic, Irritant.[2][3][4]

Protocol B: Liquid Waste (Solutions & Suspensions)

Applicability: Reaction mixtures, HPLC waste, and mother liquors.

  • Compatibility Check: Ensure the waste container is compatible with the solvent (e.g., do not use metal cans for acidic aqueous mixtures; use glass or HDPE).

  • Transfer: Funnel liquid into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Critical Step: Leave at least 10% headspace in the container to allow for thermal expansion.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic or basic due to workup, neutralize to pH 5–9 before long-term storage to prevent container degradation.

  • Labeling:

    • Constituents: List the solvent percentages (e.g., "Methanol 90%, Water 10%") and explicitly list "Trace Methyl-1-phenethyl-5-phenylimidazole-4-carboxylate <1%".

    • Warning: Add "CONTAINS BIOACTIVE IMIDAZOLE" to the remarks section.

Technical Data & Waste Codes

Use the following data to complete your institution’s Hazardous Waste Manifest.

ParameterSpecificationRegulatory Note
Waste Code (RCRA) D001 (Ignitable) or D002 (Corrosive)Depends on the solvent used. The solid itself is "Unlisted Hazardous Waste" (manage as P-Listed equivalent).
Destruction Method Incineration (>1000°C)Required to break the imidazole ring and prevent environmental bioaccumulation.
Sewer Disposal STRICTLY PROHIBITED Imidazoles are persistent aquatic toxins.
Spill Cleanup Absorb with Vermiculite/SandDo not use bleach (hypochlorite) initially, as it may form chlorinated byproducts.

Emergency Procedures (Spill Response)

In the event of a spill during the disposal process:

  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE: Don double nitrile gloves, safety goggles, and a P100 respirator (if powder is aerosolized).

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid: Encircle with absorbent pads or vermiculite.

  • Decontaminate: Scrub the area with a soap/water solution, followed by a methanol wipe. Dispose of all cleanup materials as Protocol A (Solid Waste).

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. [Link]

  • PubChem. (n.d.). Imidazole Compound Summary. National Library of Medicine. (General imidazole handling). [Link]

Sources

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